1-Acenaphthenone

Descripción

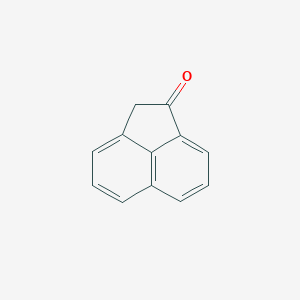

Structure

3D Structure

Propiedades

IUPAC Name |

2H-acenaphthylen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXIOAKUBCTDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176885 | |

| Record name | 1-Acenaphthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235-15-6 | |

| Record name | 1(2H)-Acenaphthylenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acenaphthenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acenaphthenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acenaphthenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acenaphthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-acenaphthylen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACENAPHTHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QD8CCK3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Acenaphthenone: A Technical Guide for Researchers

CAS Number: 2235-15-6

This technical guide provides an in-depth overview of 1-Acenaphthenone, a tricyclic aromatic ketone, for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis, purification, and analysis, and explores its current understanding in terms of biological activity and industrial applications.

Core Properties of this compound

This compound, also known as 1(2H)-Acenaphthylenone, is a solid, crystalline compound with the molecular formula C₁₂H₈O.[1][2] Its chemical structure features a naphthalene core with a ketone group on a five-membered ring. This unique structure makes it a valuable intermediate in organic synthesis.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 2235-15-6 | [1][2] |

| Molecular Formula | C₁₂H₈O | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 121-123 °C | [5] |

| Boiling Point | 180 °C at 20 mmHg | [5] |

| Solubility | Soluble in many organic solvents; insoluble in water. | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| XLogP3 | 2.6 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from 1-Naphthaleneacetic Acid

While a detailed, peer-reviewed protocol for the synthesis of this compound from 1-naphthaleneacetic acid was not found in the immediate search, the general transformation involves an intramolecular Friedel-Crafts acylation (cyclization). This type of reaction is typically carried out by treating the corresponding acyl chloride of 1-naphthaleneacetic acid with a Lewis acid catalyst. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Methodology:

-

Acyl Chloride Formation: 1-Naphthaleneacetic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or benzene. The reaction is typically performed at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 1-naphthaleneacetyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The crude acyl chloride is dissolved in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) and treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction mixture is stirred, often at elevated temperatures, to promote the intramolecular cyclization.

-

Work-up and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture onto ice and acidifying with hydrochloric acid to decompose the aluminum complexes. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain high-purity this compound for subsequent applications. Common methods include recrystallization and column chromatography.[6]

Recrystallization: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective.[7][8]

General Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[6]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6][9]

Column Chromatography: For higher purity, column chromatography using silica gel as the stationary phase is recommended. A gradient elution with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a common mobile phase system for compounds of similar polarity.[2][6]

General Protocol for Column Chromatography:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane) and pack it into a column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

-

Elute the column with a mobile phase of gradually increasing polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.[6]

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for analyzing the purity of this compound. A mobile phase consisting of a mixture of acetonitrile and water is commonly used.[1][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.[7][11]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[2][11]

Biological Activities and Industrial Applications

While the parent compound, acenaphthene, is widely used as an intermediate in the synthesis of dyes, pigments, and agricultural chemicals, the specific applications and biological activities of this compound are less extensively documented.[4][12]

Industrial Applications

This compound serves as a versatile building block in organic synthesis.[3] Its reactive ketone group and aromatic scaffold make it a suitable precursor for the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and dye industries.[3][13]

Biological Activities and Signaling Pathways

Current literature primarily describes this compound as a metabolite in the microbial degradation of acenaphthene. For instance, in the bacterium Acinetobacter sp., acenaphthene is oxidized to 1-acenaphthenol, which is then further oxidized to this compound. This ketone is a key intermediate in the pathway leading to the opening of the five-membered ring and eventual mineralization.

Caption: Bacterial degradation pathway of acenaphthene.

One vendor of this compound lists it under the category of "Signal Transduction," suggesting a potential, though currently unelucidated, role in modulating cellular signaling pathways.[8] Further research is required to investigate the interaction of this compound with specific cellular targets, such as nuclear receptors or enzymes involved in signaling cascades, in mammalian systems.[14][15] Such studies would be crucial for evaluating its potential in drug discovery and development.

References

- 1. Unexpected differences between planar and column liquid chromatographic retention of 1-acenaphthenol enantiomers controlled by supramolecular interactions involving β-cyclodextrin at subambient temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DYE INTERMEDIATES [intersurfchem.net]

- 4. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Unexpected differences between planar and column liquid chromatographic retention of 1-acenaphthenol enantiomers contro… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Acenaphthene - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. Nuclear Receptors in Drug Metabolism, Drug Response and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulating nuclear receptor function: may the phos be with you - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Acenaphthenone from Acenaphthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic methodologies for the preparation of 1-acenaphthenone from acenaphthene. The primary transformation involves the selective oxidation of the benzylic methylene group of acenaphthene. This document details various oxidative strategies, including classical methods employing chromium-based reagents and modern catalytic approaches. Experimental protocols, quantitative data, and reaction pathways are presented to offer a comprehensive resource for chemists in research and development.

Introduction

This compound is a valuable ketone intermediate in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and materials. Its parent compound, acenaphthene, is a readily available polycyclic aromatic hydrocarbon. The conversion of acenaphthene to this compound hinges on the selective oxidation of one of the two equivalent benzylic positions in its five-membered ring. This guide explores the key chemical methods to achieve this transformation, focusing on practical laboratory-scale syntheses.

Synthetic Approaches

The synthesis of this compound from acenaphthene is exclusively an oxidation reaction. The primary challenge lies in achieving selective mono-oxidation to the ketone without over-oxidation to acenaphthenequinone or cleavage of the five-membered ring. The most common and effective methods involve the use of chromium-based oxidants and catalytic systems with peroxides.

Oxidation with Chromium-Based Reagents

Chromium(VI) reagents are powerful oxidants that have been traditionally used for the benzylic oxidation of hydrocarbons.

While a direct detailed protocol for the synthesis of this compound using sodium dichromate was not prominently found in the surveyed literature, the oxidation of acenaphthene derivatives to the corresponding quinones with sodium dichromate in acetic acid is a known transformation.[1] This suggests that under controlled conditions, the reaction can likely be stopped at the ketone stage. A related procedure for the oxidation of acenaphthene to 1,8-naphthalic anhydride using sodium dichromate in acetic acid demonstrates the reactivity of acenaphthene under these conditions.

General Reaction Scheme:

Figure 1: General scheme for the oxidation of acenaphthene.

Chromium trioxide (CrO₃) is another classic reagent for benzylic oxidations.[2][3] It is often used in acetic acid or with periodic acid as a co-oxidant. While a specific, detailed protocol for the direct synthesis of this compound from acenaphthene using CrO₃ was not found in the immediate search results, its effectiveness in oxidizing benzylic C-H bonds to carbonyls is well-established, suggesting its applicability.[2][3]

Catalytic Oxidation with tert-Butyl Hydroperoxide (TBHP)

Modern synthetic methods often favor catalytic systems due to their milder reaction conditions and reduced waste. The use of tert-butyl hydroperoxide (TBHP) as a terminal oxidant in the presence of a metal catalyst is a common strategy for benzylic oxidations.

A study on selective benzylic oxidation catalyzed by chromium carboxylate complexes mentions the conversion of acenaphthene to the corresponding carbonyl compound using chromium(III) stearate and TBHP.[4] This indicates a promising and more selective catalytic approach compared to stoichiometric chromium reagents.

Experimental Protocols

The following protocols are based on established procedures for benzylic oxidations and specific, though less detailed, mentions in the literature regarding acenaphthene. Researchers should optimize these conditions for their specific laboratory setup.

Protocol for Oxidation using Sodium Dichromate (Adapted from related transformations)

Disclaimer: This is an adapted protocol and requires optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acenaphthene (1.0 eq) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) (approximately 2.0-2.5 eq) portion-wise. The addition may be exothermic, and the temperature should be monitored.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Catalytic Oxidation using Chromium(III) Stearate and TBHP (Conceptual)

Disclaimer: This is a conceptual protocol based on a literature mention and requires experimental validation.

-

Reaction Setup: To a solution of acenaphthene (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), add a catalytic amount of chromium(III) stearate (e.g., 1-5 mol%).

-

Reagent Addition: Add tert-butyl hydroperoxide (TBHP, 70% in water) (2.0-3.0 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring by TLC.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 3.1.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound

| Oxidizing System | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Chromium-Based | Sodium Dichromate, Acetic Acid | 60-80 °C | Readily available, potent oxidant | Toxic chromium waste, potential for over-oxidation |

| Chromium Trioxide, Acetic Acid | Room Temp. to moderate heating | Strong oxidant | Toxic, stoichiometric waste | |

| Catalytic Peroxide | Cr(III) Stearate, TBHP | Room Temp. to moderate heating | Milder conditions, catalytic | Requires catalyst synthesis/purchase, peroxide handling |

| Catalytic Air | Vanadium Oxide (catalyst), Air | 250-550 °C (Vapor Phase) | Inexpensive oxidant (air) | High temperature, specialized equipment, mixture of products[5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and a conceptual representation of the catalytic cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid [organic-chemistry.org]

- 3. Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6 [organic-chemistry.org]

- 4. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 5. US1439500A - Catalytic oxidation of acenaphthene - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Acenaphthenone: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acenaphthenone, a ketone derivative of acenaphthene, is a polycyclic aromatic hydrocarbon of significant interest in chemical research and development. Its unique structural framework makes it a valuable intermediate in the synthesis of more complex organic molecules and a subject of study in toxicology and materials science. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis from readily available starting materials, and its role in biological pathways.

Chemical Structure and IUPAC Name

This compound is a tricyclic aromatic compound featuring a naphthalene core with an ethylene bridge that incorporates a carbonyl group.

Chemical Structure:

The formal IUPAC name for this compound is 2H-acenaphthylen-1-one [1]. It is also commonly referred to as 1(2H)-Acenaphthylenone or simply Acenaphthenone[1].

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈O | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| CAS Number | 2235-15-6 | [1] |

| Appearance | No data available in search results | |

| Melting Point | No data available in search results | |

| Boiling Point | No data available in search results | |

| Solubility | No data available in search results | |

| Kovats Retention Index | Standard non-polar: 1589 | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 1-naphthaleneacetic acid. While a specific detailed protocol from a single source was not available, the following procedure is based on well-established chemical transformations. The first part details the synthesis of the precursor, 1-naphthaleneacetic acid, from naphthalene. The second part describes the conversion of 1-naphthaleneacetic acid to this compound via its acid chloride, a standard synthetic route.

Part 1: Synthesis of 1-Naphthaleneacetic Acid from Naphthalene

This protocol is adapted from established methods for the direct carboxymethylation of naphthalene.[2]

Materials:

-

Naphthalene

-

Chloroacetic acid

-

Ferric oxide (Fe₂O₃)

-

Potassium bromide (KBr)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sand bath

-

Long-necked round-bottom flask with a reflux condenser

-

Thermometer

Procedure:

-

In a long-necked round-bottom flask, combine naphthalene (0.449 mol), chloroacetic acid (0.149 mol), ferric oxide (0.549 mmol), and potassium bromide (3.53 mmol).[2]

-

Fit the flask with a thermometer and an air-cooled reflux condenser.

-

Gently heat the mixture on a sand bath. The reaction temperature should be carefully controlled, reaching 200°C after ten hours and 218°C after a total of twenty hours of heating.[2]

-

After the reaction is complete, allow the mixture to cool. Recover the unreacted naphthalene by distillation.[2]

-

Extract the residue with a hot sodium hydroxide solution, then cool the extract and filter it.[2]

-

Acidify the filtrate with hydrochloric acid to precipitate the crude 1-naphthaleneacetic acid.[2]

-

Collect the precipitate by filtration and purify by recrystallization.

Part 2: Synthesis of this compound from 1-Naphthaleneacetic Acid

This part of the protocol describes a general method for the intramolecular Friedel-Crafts acylation of 1-naphthaleneacetic acid to yield this compound. This is achieved by first converting the carboxylic acid to its more reactive acid chloride derivative.

Materials:

-

1-Naphthaleneacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A suitable Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, carbon disulfide)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Formation of 1-Naphthaleneacetyl Chloride: In a round-bottom flask under an inert atmosphere, suspend or dissolve 1-naphthaleneacetic acid in an excess of thionyl chloride. Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases, indicating the complete formation of the acid chloride. Remove the excess thionyl chloride under reduced pressure.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude 1-naphthaleneacetyl chloride in a dry, non-protic solvent such as dichloromethane in a flask equipped with a dropping funnel and a gas outlet.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, to the solution. The reaction is often exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound, which can then be purified by column chromatography or recrystallization.

Biological Role: A Metabolite in Acenaphthene Degradation

This compound has been identified as a key intermediate in the metabolic pathway of acenaphthene degradation by various bacteria. This pathway is of interest to researchers in bioremediation and environmental science. The degradation is initiated by the oxidation of acenaphthene.

The diagram below illustrates the initial steps of the bacterial degradation pathway of acenaphthene, highlighting the formation of this compound.

Conclusion

This technical guide provides essential information on this compound for professionals in the fields of chemical research and drug development. The compiled data on its chemical structure, properties, and a plausible synthetic route offer a solid foundation for further investigation and application of this versatile molecule. The elucidation of its role in microbial metabolic pathways also opens avenues for research in bioremediation and environmental chemistry.

References

Spectroscopic Profile of 1-Acenaphthenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Acenaphthenone (CAS No: 2235-15-6), a tricyclic ketone. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by generalized experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following sections detail the key spectroscopic data that has been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data:

¹³C NMR Data:

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The reported chemical shifts for this compound are presented in the table below.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 205.5 |

| Aromatic C | 143.8 |

| Aromatic C | 139.5 |

| Aromatic C-H | 132.8 |

| Aromatic C | 132.0 |

| Aromatic C-H | 128.8 |

| Aromatic C-H | 128.2 |

| Aromatic C-H | 125.2 |

| Aromatic C-H | 122.8 |

| Aromatic C | 121.1 |

| Aromatic C-H | 120.4 |

| -CH₂- | 31.5 |

Solvent: Acetone-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1710 | C=O Stretch | Ketone |

| ~1600, 1480, 1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[1]

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100.0 | [M]⁺• (Molecular Ion) |

| 140 | 57.9 | [M-CO]⁺• |

| 139 | 32.2 | [M-CHO]⁺ |

| 169 | 13.4 | [M+1]⁺• (Isotope Peak) |

| 141 | 6.8 | |

| 69.5 | 11.2 | |

| 70.0 | 14.2 | |

| 84.0 | 6.2 |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not consistently available in public sources. Therefore, generalized procedures for each technique are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

A solution of this compound is prepared by dissolving 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer relaxation delay between pulses are often necessary. Proton-decoupled spectra are typically acquired for ¹³C NMR to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

Sample Preparation:

For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then placed in the instrument, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

Mass Analysis:

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-Acenaphthenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and geometric properties of 1-Acenaphthenone (C₁₂H₈O). Due to the current absence of publicly available experimental crystal structure data for this compound in crystallographic databases, this guide presents a detailed, standardized experimental protocol for its determination via single-crystal X-ray diffraction. Furthermore, this document furnishes a theoretical molecular geometry as determined by computational methods, offering valuable insights for researchers in medicinal chemistry, materials science, and related fields.

Introduction

This compound is a tricyclic aromatic ketone derived from acenaphthene. Its rigid, planar structure and chemical functionalities make it a molecule of interest in the development of novel organic materials and as a scaffold in medicinal chemistry. A precise understanding of its three-dimensional structure is paramount for designing and synthesizing new derivatives with tailored properties, as well as for computational modeling of its interactions with biological targets.

This guide addresses the current gap in experimental data by providing a robust theoretical framework for the molecular geometry of this compound and a detailed methodology for its empirical determination.

Experimental Crystal Structure Determination

While a definitive crystal structure for this compound has not been deposited in public databases, the following section outlines the standard experimental protocol for its determination using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol describes a generalized procedure for the growth of single crystals of this compound and the subsequent data collection and structure refinement.

Table 1: Experimental Protocol for Single-Crystal X-ray Diffraction of this compound

| Step | Procedure | Details |

| 1. Crystallization | Slow evaporation | A saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. The formation of single crystals is monitored over several days to weeks. |

| 2. Crystal Mounting | Microscopic selection and mounting | A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage. |

| 3. Data Collection | X-ray diffraction | The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data. |

| 4. Data Processing | Integration and scaling | The raw diffraction images are processed to integrate the intensities of the Bragg reflections. The integrated intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled to produce a final set of unique reflection data. |

| 5. Structure Solution | Direct methods or Patterson synthesis | The crystal system and space group are determined from the diffraction data. The initial atomic positions are determined using direct methods or Patterson synthesis, which are computational algorithms that use the intensities of the reflections to generate an initial electron density map. |

| 6. Structure Refinement | Least-squares refinement | The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. |

| 7. Validation | Final structure validation | The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable. Key validation metrics include the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF). |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the crystal structure of this compound.

Molecular Geometry

In the absence of experimental data, the molecular geometry of this compound has been determined through computational methods. The following data represents the optimized molecular geometry obtained from Density Functional Theory (DFT) calculations, which provide a reliable prediction of the molecule's three-dimensional structure.

Computational Methodology

The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory is widely used and has been shown to provide accurate geometries for organic molecules. All calculations were performed in the gas phase.

Tabulated Molecular Geometry

The following tables summarize the key bond lengths and bond angles for the optimized geometry of this compound. The atom numbering scheme is provided in the molecular structure diagram below.

Table 2: Selected Bond Lengths for this compound (Computed)

| Bond | Length (Å) |

| C1-C2 | 1.52 |

| C1-C8a | 1.48 |

| C1-O1 | 1.22 |

| C2-C2a | 1.51 |

| C2a-C3 | 1.38 |

| C3-C4 | 1.41 |

| C4-C5 | 1.38 |

| C5-C5a | 1.42 |

| C5a-C6 | 1.43 |

| C6-C7 | 1.37 |

| C7-C8 | 1.41 |

| C8-C8a | 1.39 |

| C2a-C8b | 1.42 |

| C5a-C8b | 1.43 |

Table 3: Selected Bond Angles for this compound (Computed)

| Angle | Angle (°) |

| O1-C1-C2 | 125.5 |

| O1-C1-C8a | 126.8 |

| C2-C1-C8a | 107.7 |

| C1-C2-C2a | 104.9 |

| C2-C2a-C3 | 131.2 |

| C2-C2a-C8b | 108.8 |

| C3-C2a-C8b | 120.0 |

| C2a-C3-C4 | 119.2 |

| C3-C4-C5 | 121.2 |

| C4-C5-C5a | 120.7 |

| C5-C5a-C6 | 130.3 |

| C5-C5a-C8b | 119.2 |

| C6-C5a-C8b | 110.5 |

| C5a-C6-C7 | 122.1 |

| C6-C7-C8 | 121.3 |

| C7-C8-C8a | 117.8 |

| C1-C8a-C8 | 130.7 |

| C1-C8a-C8b | 108.9 |

| C8-C8a-C8b | 120.4 |

| C2a-C8b-C5a | 109.1 |

| C2a-C8b-C8a | 119.8 |

| C5a-C8b-C8a | 131.1 |

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound with the atom numbering used in the geometry tables.

Conclusion

This technical guide has provided a comprehensive overview of the structural aspects of this compound. While experimental crystallographic data is not currently available, a detailed protocol for its determination has been presented. The computationally derived molecular geometry offers a robust theoretical model for researchers. The provided data on bond lengths and angles can serve as a valuable resource for further computational studies, molecular modeling, and the rational design of novel compounds based on the this compound scaffold. Future experimental determination of the crystal structure will be crucial for validating and refining the theoretical model presented herein.

Technical Guide: Physicochemical and Solubility Profile of 1-Acenaphthenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acenaphthenone is a tricyclic aromatic ketone with the molecular formula C₁₂H₈O.[1] It serves as a key intermediate in the synthesis of various complex organic compounds. Understanding its physical properties and solubility is crucial for its application in chemical synthesis, drug development, and materials science. This technical guide provides a comprehensive overview of the available data on the physical and solubility properties of this compound, along with standardized experimental protocols for their determination.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, processing, and designing experiments involving this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O | [1] |

| Molecular Weight | 168.19 g/mol | PubChem |

| Appearance | Not explicitly stated, but related aromatic ketones are often crystalline solids. | |

| Melting Point | 121-123 °C | iChemical |

| Boiling Point | 337.12 °C | Biosynth |

| Flash Point | 149.12 °C | Biosynth |

Solubility Profile

The following table provides an estimated qualitative solubility profile for this compound. Experimental verification is recommended for specific applications.

| Solvent | Expected Solubility | Rationale/Reference |

| Water | Insoluble | General property of aromatic ketones. |

| Methanol | Soluble | Acenaphthene, a related hydrocarbon, is soluble in methanol.[2] |

| Ethanol | Soluble | Acenaphthenequinone is soluble in ethanol. |

| Acetone | Soluble | Acenaphthenequinone is soluble in acetone.[3] |

| Chloroform | Soluble | Acenaphthenequinone is soluble in chloroform.[3] Acenaphthene is also soluble in chloroform.[4] |

| Toluene | Soluble | Acenaphthene is soluble in toluene. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent in reactions involving this compound. |

Experimental Protocols

The following are detailed methodologies for determining the key physical and solubility properties of this compound.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating oil (if using a Thiele tube)

Procedure:

-

Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup:

-

Thiele Tube: Secure the capillary tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in the heating oil of a Thiele tube.

-

Digital Apparatus: Place the capillary tube into the designated slot in the heating block of the digital melting point apparatus.

-

-

Heating: Begin heating the apparatus. For a preliminary determination, a rapid heating rate can be used. For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification: Dilute the filtered solution to a known volume with the same solvent. Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound such as this compound.

Caption: Physicochemical characterization workflow for this compound.

References

1-Acenaphthenone safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Acenaphthenone (CAS No. 2235-15-6). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, minimize exposure risks, and respond effectively in case of an emergency. All data is presented in a structured format for clarity and ease of use by researchers and professionals in drug development.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for understanding the conditions under which the chemical can be safely handled and stored.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O | --INVALID-LINK-- |

| Molecular Weight | 168.19 g/mol | --INVALID-LINK-- |

| Melting Point | 121-123 °C | --INVALID-LINK-- |

| Boiling Point | 337.12 °C | --INVALID-LINK-- |

| Flash Point | 149.12 °C | --INVALID-LINK-- |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 |

| Warning | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 |

| Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 |

| Warning | H410: Very toxic to aquatic life with long lasting effects |

Section 3: Toxicological Data

| Toxicity Data | Value | Species | Route |

| LD50 (Oral) | No data available | - | - |

| LD50 (Dermal) | No data available | - | - |

| LC50 (Inhalation) | No data available | - | - |

Section 4: Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to ensuring safety when working with this compound.

Section 5: Experimental Protocols for Hazard Assessment

The following are summaries of standard experimental protocols, based on OECD guidelines, that are used to determine the acute toxicity and irritation potential of a chemical like this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a specific toxicity class based on the observed mortality.

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered orally to a group of animals (typically 3).

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The number of animals that die within a defined period determines the next step, which could involve dosing another group of animals at a lower or higher dose level, or stopping the test.

-

-

Endpoint: The test allows for the classification of the substance according to the GHS.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of an animal, and the resulting skin reaction is observed and graded.

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A single dose of the test substance is applied to the skin and covered with a gauze patch.

-

After a set exposure period (typically 4 hours), the patch and any residual substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Observations continue for up to 14 days to assess the reversibility of any observed effects.

-

-

Endpoint: The severity and reversibility of the skin reactions are used to classify the substance's irritation or corrosive potential.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is instilled into the eye of an animal, and any resulting ocular effects are observed and scored.

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure:

-

A single dose of the substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Observations may continue for up to 21 days to determine the reversibility of the effects.

-

-

Endpoint: The scores for the observed ocular lesions are used to classify the substance's potential for eye irritation or corrosion.

Section 6: Risk Assessment Workflow

A systematic risk assessment should be conducted before working with this compound. The following diagram illustrates a typical workflow for a chemical risk assessment.

By following the guidance outlined in this document, researchers and professionals can handle this compound in a safe and responsible manner, thereby protecting themselves, their colleagues, and the environment.

An In-depth Technical Guide to 1-Acenaphthenone: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acenaphthenone, a ketone derivative of the polycyclic aromatic hydrocarbon acenaphthene. The document details its discovery as a metabolic product and outlines its historical and current synthetic routes. A thorough compilation of its physicochemical and spectroscopic properties is presented in clearly structured tables. Detailed experimental protocols for its synthesis are provided, along with an exploration of its utility as a versatile building block in organic synthesis, particularly in the context of medicinal chemistry and drug development.

Introduction

This compound, with the systematic IUPAC name 1,2-dihydroacenaphthylen-1-one, is a tricyclic aromatic ketone that has garnered interest in various fields of chemical research. Its rigid, planar acenaphthene core, combined with the reactive carbonyl group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including those with potential pharmacological activity. This guide aims to be a comprehensive resource for researchers, providing a detailed account of the discovery, history, synthesis, and properties of this compound.

Discovery and History

The discovery of this compound is intrinsically linked to the study of the metabolism of acenaphthene, a component of coal tar. Early investigations into the biological fate of polycyclic aromatic hydrocarbons revealed that acenaphthene undergoes oxidation in various organisms.

Initial observations in the mid-20th century demonstrated that mammals, as well as various fungi and bacteria, metabolize acenaphthene.[1][2] These metabolic processes primarily target the ethylene bridge of the acenaphthene molecule. The initial step in this pathway is the oxidation of acenaphthene to 1-acenaphthenol.[2][3] Subsequently, 1-acenaphthenol is further oxidized to yield this compound.[2][3] This metabolic pathway has been identified in various microorganisms, including Beijerinckia species and Pseudomonas aeruginosa, as well as in human cytochrome P450 enzyme systems.[1][2][3]

While its discovery was rooted in metabolic studies, the first chemical syntheses of this compound were developed to enable more extensive investigation of its properties and reactivity. An early and notable synthesis involves the cyclization of 1-naphthaleneacetic acid.[4] Another approach involves the reduction of dichloroacenaphthenone.

Physicochemical and Spectroscopic Properties

A comprehensive collection of the physical and spectroscopic data for this compound is provided below to facilitate its identification and characterization in a laboratory setting.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2235-15-6 | [5] |

| Molecular Formula | C₁₂H₈O | [5] |

| Molecular Weight | 168.19 g/mol | [5] |

| Melting Point | 122 °C | [5] |

| Boiling Point | 337.12 °C | [5] |

| Appearance | White to faint yellow crystalline solid | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, toluene, glacial acetic acid, and methanol. | [6] |

Spectroscopic Data

3.2.1. 1H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-8.0 | m | 6H | Aromatic protons |

| ~3.8 | s | 2H | -CH₂- |

Note: Specific peak assignments can vary depending on the solvent and spectrometer frequency. The provided data is a general representation.

3.2.2. 13C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~206 | C=O (Ketone) |

| ~120-145 | Aromatic Carbons |

| ~30 | -CH₂- |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretching (aromatic) |

| ~2850-3000 | C-H stretching (aliphatic) |

| ~1710 | C=O stretching (ketone) |

| ~1600, 1490, 1450 | C=C stretching (aromatic) |

| ~700-900 | C-H out-of-plane bending |

3.2.4. Mass Spectrometry (MS)

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular ion) |

| 140 | [M-CO]⁺ |

| 139 | [M-CHO]⁺ |

Experimental Protocols

Several synthetic routes to this compound have been reported. The two most common methods are the oxidation of acenaphthene and the intramolecular Friedel-Crafts acylation of a suitable precursor.

Synthesis via Oxidation of Acenaphthene

This method mimics the initial steps of the metabolic pathway and provides a direct route from the readily available starting material, acenaphthene.

Reaction Scheme:

Caption: Oxidation of Acenaphthene to this compound.

Detailed Protocol:

-

Materials:

-

Acenaphthene

-

Oxidizing agent (e.g., Sodium dichromate, N-Bromosuccinimide in DMSO)

-

Appropriate solvent (e.g., Acetic acid, Dimethyl sulfoxide)

-

Standard laboratory glassware for organic synthesis

-

Purification setup (e.g., column chromatography, recrystallization apparatus)

-

-

Procedure (General):

-

Dissolve acenaphthene in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add the oxidizing agent to the solution. The reaction may be exothermic, and cooling might be necessary to maintain the desired temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding water or an appropriate quenching agent.

-

Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis via Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a derivative of naphthalene, such as 1-naphthaleneacetic acid, to form the five-membered ketone ring of this compound.

Reaction Scheme:

Caption: Synthesis via Intramolecular Friedel-Crafts Acylation.

Detailed Protocol:

-

Materials:

-

1-Naphthaleneacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Lewis acid (e.g., Aluminum chloride (AlCl₃))

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)

-

Standard laboratory glassware for anhydrous reactions

-

Purification setup

-

-

Procedure:

-

Step 1: Formation of the Acyl Chloride

-

In a fume hood, carefully add thionyl chloride or oxalyl chloride to 1-naphthaleneacetic acid in an anhydrous solvent.

-

Heat the mixture gently under reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain the crude 1-naphthaleneacetyl chloride.

-

-

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate flask, prepare a suspension of the anhydrous Lewis acid in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Dissolve the crude acyl chloride in the same anhydrous solvent and add it dropwise to the Lewis acid suspension.

-

After the addition, allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound as described in the previous method.

-

-

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile scaffold and starting material for the synthesis of a variety of compounds, some of which have shown promising biological activities. The acenaphthene core is a privileged structure in medicinal chemistry, and modifications at the ketone functionality or on the aromatic rings can lead to diverse pharmacological profiles.

Derivatives of acenaphthene have been investigated for their potential as antitumor, antifungal, antimicrobial, and anti-inflammatory agents.[10][12] For instance, certain acenaphthene derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[10][12]

The ketone group of this compound is a key functional handle for further synthetic transformations. It can undergo a wide range of reactions, including:

-

Reductions: To form 1-acenaphthenol.

-

Oxidations: To produce acenaphthenequinone, another important synthetic intermediate.[13]

-

Wittig and related olefination reactions: To introduce carbon-carbon double bonds.

-

Condensation reactions: With various nucleophiles to form heterocyclic systems.

These transformations allow for the construction of complex molecular architectures based on the acenaphthene framework, making this compound a valuable building block for the discovery of new bioactive molecules.

Signaling Pathways and Biological Activity

Currently, there is limited information available on the direct interaction of this compound with specific signaling pathways. Its biological relevance is primarily understood through its role as a metabolite of acenaphthene and as a precursor to other pharmacologically active acenaphthene derivatives. The genotoxicity of acenaphthene and its primary metabolites, including 1-acenaphthenol, has been studied, with results suggesting a lack of genotoxic activity in certain assays. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

Conclusion

This compound, initially identified as a metabolite of acenaphthene, has evolved into a valuable synthetic intermediate in organic chemistry. Its well-characterized physicochemical and spectroscopic properties, coupled with established synthetic protocols, make it an accessible and versatile building block. The acenaphthene scaffold holds significant potential in the development of novel therapeutic agents, and this compound provides a key entry point for the exploration of this chemical space. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties and reactivity of this compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of 13C Nuclear Magnetic Resonance To Assess Fossil Fuel Biodegradation: Fate of [1-13C]Acenaphthene in Creosote Polycyclic Aromatic Compound Mixtures Degraded by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 1(2H)-Acenaphthylenone [webbook.nist.gov]

- 10. eng.uc.edu [eng.uc.edu]

- 11. This compound(2235-15-6) MS spectrum [chemicalbook.com]

- 12. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Electronic Structure of 1-Acenaphthenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1-acenaphthenone, a ketone derivative of acenaphthene. While direct theoretical studies on this compound are not extensively available in the current literature, this document outlines a robust computational methodology based on established theoretical studies of structurally related polycyclic aromatic hydrocarbons (PAHs) such as acenaphthene and acenaphthylene.[1][2][3][4][5][6][7] This guide is intended to serve as a detailed protocol for researchers seeking to perform such an analysis, providing expected data formats and visualizations to aid in the interpretation of results.

Introduction

This compound (C₁₂H₈O) is a polycyclic aromatic ketone whose electronic properties are of significant interest for applications in materials science and drug design.[8] Understanding the distribution of electrons within the molecule, the energies of its frontier molecular orbitals, and its overall reactivity is crucial for predicting its behavior in various chemical and biological systems. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate these properties at the molecular level.[9]

This guide will detail a proposed computational workflow for the theoretical study of this compound, present hypothetical yet representative data in a structured format, and provide visualizations of the key concepts and workflows.

Proposed Computational Methodology

The following protocol outlines a standard and reliable method for the theoretical investigation of this compound's electronic structure using DFT.

Software

-

Gaussian 16 or a similar quantum chemistry software package.[9]

-

GaussView 6 or other molecular visualization software for analyzing the results.[9]

Computational Details

-

Geometry Optimization:

-

The initial structure of this compound can be built using standard bond lengths and angles.

-

This structure should then be optimized to find the global minimum on the potential energy surface.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[9]

-

Basis Set: 6-311+G(d,p) is recommended for a good balance between accuracy and computational cost, allowing for polarization on both heavy atoms and hydrogens.[10]

-

-

Frequency Analysis:

-

Following geometry optimization, a frequency calculation should be performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, single-point energy calculations can be performed to obtain detailed information about the electronic structure.

-

This includes the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Hypothetical Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that would be obtained from the proposed computational study of this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1-C2 | 1.52 | C1-C2-C2a | 105.0 |

| C2-C2a | 1.48 | C2-C2a-C3 | 130.1 |

| C2a-C3 | 1.38 | C2a-C3-C4 | 119.5 |

| C3-C4 | 1.41 | C3-C4-C5 | 120.5 |

| C4-C5 | 1.37 | C4-C5-C5a | 121.0 |

| C5-C5a | 1.42 | C5-C5a-C6 | 118.9 |

| C5a-C6 | 1.43 | C5a-C6-C7 | 120.3 |

| C6-C7 | 1.38 | C6-C7-C8 | 120.2 |

| C7-C8 | 1.41 | C7-C8-C8a | 119.6 |

| C8-C8a | 1.39 | C8-C8a-C2a | 119.9 |

| C1=O | 1.23 | O=C1-C8a | 121.5 |

Table 2: Calculated Electronic Properties

| Property | Value |

| Total Energy (Hartree) | -535.123456 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.10 |

| Dipole Moment (Debye) | 3.45 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound.

Caption: A flowchart illustrating the computational workflow for the theoretical study of this compound.

Caption: A diagram showing the molecular structure and atom numbering scheme for this compound.

Caption: A conceptual diagram of the HOMO and LUMO energy levels and the energy gap for this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic structure of this compound. By following the detailed computational methodology, researchers can obtain valuable insights into the molecule's geometric and electronic properties. The provided hypothetical data and visualizations serve as a template for the presentation and interpretation of the results. Such a study would contribute significantly to the understanding of this important molecule and could guide the design of new materials and therapeutic agents.

References

- 1. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Accurate single crystal and gas-phase molecular structures of acenaphthene: a starting point in the search for the longest C–C bond - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C12H8O | CID 75229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

An In-depth Technical Guide to 1-Acenaphthenone for Researchers

This technical guide provides essential information for researchers, scientists, and drug development professionals on the commercially available suppliers, purity levels, and relevant experimental protocols for 1-Acenaphthenone.

Commercial Availability and Purity

This compound (CAS No: 2235-15-6), also known as 1(2H)-Acenaphthylenone, is a valuable building block in organic synthesis.[1] It is available from various chemical suppliers, typically with purities suitable for research and development purposes. Below is a summary of some commercially available options.

| Supplier | Purity | Notes |

| iChemical | ≥99.00% | Provided by HANGZHOU LEAP CHEM CO., LTD.[1] |

| Henan Lihao Chem Plant Ltd. | 99% (Industrial Grade) | Described as a transparent liquid.[1] |

| TCI | >98.0% (GC) | Appears as a white to orange to green powder or crystalline solid.[2] |

| Santa Cruz Biotechnology | Not specified | For research use only. Purity is lot-specific and provided on the Certificate of Analysis.[3] |

Chemical Properties:

Experimental Protocols

Detailed experimental procedures are crucial for the successful use of this compound in research. The following are generalized protocols for purification based on common laboratory techniques for acenaphthene derivatives.

2.1. Recrystallization Protocol

Recrystallization is a common technique for purifying solid compounds.

-

Solvent Selection:

-

In a small test tube, add approximately 20-30 mg of crude this compound.

-

Add a few drops of a potential solvent and observe the solubility at room temperature.

-

If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

-

-

Dissolution:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add the minimum amount of the selected hot solvent to completely dissolve the solid.[4]

-

-

Decolorization (Optional):

-

If the solution has a noticeable color, allow it to cool slightly and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes.[4]

-

-

Hot Filtration (Optional):

-

If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization of the product.[4]

-

-

Crystallization:

-

Cover the flask and allow the solution to cool slowly to room temperature.

-

After initial crystal formation, place the flask in an ice bath to maximize the yield of crystals.[4]

-

-

Isolation and Drying:

2.2. Flash Chromatography Protocol

Flash chromatography is a rapid purification technique for separating components of a mixture.

-

Stationary Phase and Column Packing:

-

Select an appropriate stationary phase (e.g., silica gel) and pack it into a chromatography column.

-

-

Sample Preparation:

-

Dissolve the crude this compound in a minimum amount of a suitable solvent.

-

-

Elution:

-

Begin eluting the sample with a low-polarity mobile phase (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate) to elute the compounds from the column.[4]

-

-

Fraction Collection and Analysis:

-

Collect the eluent in a series of fractions.

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.[4]

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[4]

-

Biological Significance and Metabolic Pathways

This compound is a known metabolite in the biodegradation of acenaphthene by various organisms, including bacteria and humans.[5][6] Understanding these pathways is critical in toxicology and drug metabolism studies.

Metabolic Pathway of Acenaphthene